molecular formula C25H24ClN5O5S B563459 4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-chloro-5-(2-methoxyphenoxy)-(2,2'-bipyrimidin)-4-YL]benzenesulfonamide CAS No. 1076198-22-5

4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-chloro-5-(2-methoxyphenoxy)-(2,2'-bipyrimidin)-4-YL]benzenesulfonamide

Cat. No. B563459
CAS RN: 1076198-22-5
M. Wt: 542.007
InChI Key: IJMIBRWHOCGOGQ-UHFFFAOYSA-N
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Description

The compound “4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-chloro-5-(2-methoxyphenoxy)-(2,2’-bipyrimidin)-4-YL]benzenesulfonamide” is a white or off-white crystalline solid . It has a good solubility in some organic solvents such as dichloromethane, ethyl acetate, and dichloroethane . Its molecular formula is C25H24ClN5O5S and the molecular weight is 542.01 .


Chemical Reactions Analysis

The compound has anti-proliferative and anti-tumor activities and can be used to treat certain types of cancer . The specific chemical reactions involving this compound are not mentioned in the search results.


Physical And Chemical Properties Analysis

The compound is a white or off-white crystalline solid . It has good solubility in some organic solvents such as dichloromethane, ethyl acetate, and dichloroethane .

Scientific Research Applications

Organic Compound Degradation

One study focused on the mechanism of β-O-4 bond cleavage during the acidolysis of lignin model compounds, which shares a structural similarity in terms of complex aromatic systems and potential reactivity under specific conditions. This could imply the utility of the specified compound in studies related to lignin degradation or modification processes within biomass conversion technologies (T. Yokoyama, 2015).

Neuroprotective Properties

Another study on idebenone, a synthetic compound with antioxidant properties, reviewed its pharmacokinetics, pharmacodynamics, and toxicology. Given the structural complexity and potential for biological interaction, similar research could explore the neuroprotective or antioxidative stress properties of the specified compound, especially in the context of degenerative diseases or ischemia (I. Zs.-Nagy, 1990).

Environmental Impact and Degradation

Research into the sorption of pesticides and herbicides to various media, including soil and organic matter, offers insights into how similar compounds might interact with environmental components. This knowledge is crucial for understanding the fate and transport of such compounds in the environment, suggesting potential applications in environmental chemistry or toxicology studies (D. Werner et al., 2012).

Advanced Oxidation Processes

A review on the advanced oxidation processes (AOPs) for degrading recalcitrant compounds, including pharmaceuticals like acetaminophen, provides a framework for considering the specified compound in water treatment or detoxification research. The potential for generating by-products and understanding their biotoxicity through AOPs could be relevant for assessing the environmental or health impacts of similar compounds (Mohammad Qutob et al., 2022).

Mechanism of Action

The mechanism of action of this compound is not mentioned in the search results. Given its anti-proliferative and anti-tumor activities, it may interact with certain biological targets to inhibit the growth of cancer cells .

Future Directions

The compound is used as a drug intermediate for the preparation of anti-tumor drugs and anti-cancer drugs . It has potential applications in the treatment of certain types of cancer due to its anti-proliferative and anti-tumor activities . Future research may focus on exploring its therapeutic potential and improving its synthesis method.

properties

IUPAC Name

N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-4-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN5O5S/c1-25(2,15-32)16-9-11-17(12-10-16)37(33,34)31-22-20(36-19-8-5-4-7-18(19)35-3)21(26)29-24(30-22)23-27-13-6-14-28-23/h4-14,32H,15H2,1-3H3,(H,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMIBRWHOCGOGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)Cl)OC4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1076198-22-5
Record name N-[6-Chloro-5-(2-methoxyphenoxy)[2,2′-bipyrimidin]-4-yl]-4-(2-hydroxy-1,1-dimethylethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076198-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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